molecular formula C9H6BrClN2 B8613143 3-Bromo-6-chloro-2-methylquinoxaline

3-Bromo-6-chloro-2-methylquinoxaline

Cat. No.: B8613143
M. Wt: 257.51 g/mol
InChI Key: RYQHHGNBRXADLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-chloro-2-methylquinoxaline is a halogenated quinoxaline derivative characterized by bromine and chlorine substituents at positions 3 and 6, respectively, along with a methyl group at position 2. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and agrochemicals.

The reactivity of halogen substituents in quinoxalines is influenced by electronic effects; for instance, bromine at position 6 may activate adjacent positions for nucleophilic substitution due to its electron-withdrawing effect .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-bromo-6-chloro-2-methylquinoxaline

InChI

InChI=1S/C9H6BrClN2/c1-5-9(10)13-8-4-6(11)2-3-7(8)12-5/h2-4H,1H3

InChI Key

RYQHHGNBRXADLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine at position 6 (as in 3f and 3c) increases molecular weight and polarizability compared to chlorine. The methyl group in 3f lowers melting points relative to phenyl-substituted analogs like 3c .
  • Bioactivity: Compound 5 (coumarin-quinoxaline hybrid) exhibits antiproliferative activity against breast cancer cells (IC₅₀ = 1.2–3.8 µM), highlighting the importance of hybrid structures for biological applications .
  • Reactivity: Bromine at position 3 in this compound may enhance electrophilic substitution at adjacent positions, similar to the reactivity observed in 6-bromo-2,3-dichloroquinoxaline .

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